

Application Notes and Protocols for Cell Lysis Using Sodium Sarcosinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium sarcosinate

Cat. No.: B128030

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for cell lysis utilizing sodium N-lauroylsarcosinate (sarcosyl or sarkosyl), an anionic surfactant effective for disrupting cellular membranes and solubilizing proteins and nucleic acids. These protocols are designed for downstream applications such as protein purification, Western blotting, and nucleic acid extraction.

Introduction

Sodium N-lauroylsarcosinate is an anionic detergent that is useful for the gentle solubilization of biological membranes and proteins. It is known to be less denaturing than sodium dodecyl sulfate (SDS) and can be particularly effective in selectively disrupting the cytoplasmic membrane in bacteria such as *E. coli*[1]. Its utility extends to the extraction of proteins from inclusion bodies and the preparation of lysates for various molecular biology techniques[2].

Key Applications

- Protein Extraction: **Sodium sarcosinate** is used to lyse cells for the extraction of total cellular proteins or for the purification of specific proteins, including those from challenging sources like inclusion bodies[2][3].

- Nucleic Acid Extraction: It is a component in lysis buffers for the isolation of both DNA and RNA from various cell types, including plant tissues[4][5].
- Selective Membrane Solubilization: Studies have shown its ability to selectively solubilize the cytoplasmic membrane of *E. coli* while leaving the outer membrane largely intact[1].

Data Presentation

Table 1: Recommended Lysis Buffer Compositions

Component	Concentration	Purpose	Notes
Sodium Sarcosinate	0.5% - 2% (w/v)	Primary lytic agent	Concentration can be optimized based on cell type and desired lysis stringency.
Tris-HCl	20-50 mM	pH buffering	Maintain a stable pH, typically between 7.4 and 8.0[6][7].
NaCl	150 mM	Maintain ionic strength	Helps to prevent non-specific protein aggregation[6][7].
EDTA	1-5 mM	Chelating agent	Inhibits metalloproteases and nucleases[6].
Protease Inhibitors	Varies (e.g., 1 mM PMSF)	Prevent protein degradation	Add fresh before use[8].
DTT or β -mercaptoethanol	1-5 mM	Reducing agent	Maintains proteins in a reduced state[3][9].

Table 2: Comparison of Lysis Buffer Components for Different Applications

Application	Key Buffer Components	Typical Sodium Sarcosinate Concentration	Additional Components
Total Protein Extraction	Tris-HCl, NaCl, EDTA, Sodium Sarcosinate	1.0%	Protease Inhibitor Cocktail
Inclusion Body Solubilization	Tris-HCl, NaCl, DTT, Sodium Sarcosinate	0.5% - 1.5%	May be used with other mild detergents[2].
Genomic DNA Extraction	Tris-HCl, EDTA, NaCl, Sodium Sarcosinate	1.0% - 5%	Proteinase K, RNase A[10].
RNA Extraction	Guanidine thiocyanate, Sodium citrate, Sodium Sarcosinate	~0.5%	β -mercaptoethanol[5].

Experimental Protocols

Protocol 1: General Protein Extraction from Adherent Mammalian Cells

This protocol is suitable for preparing total cell lysates for applications like Western blotting.

Materials:

- Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) **Sodium Sarcosinate**.
- Protease Inhibitor Cocktail (add fresh to lysis buffer before use)
- Cell scraper
- Microcentrifuge tubes, pre-chilled

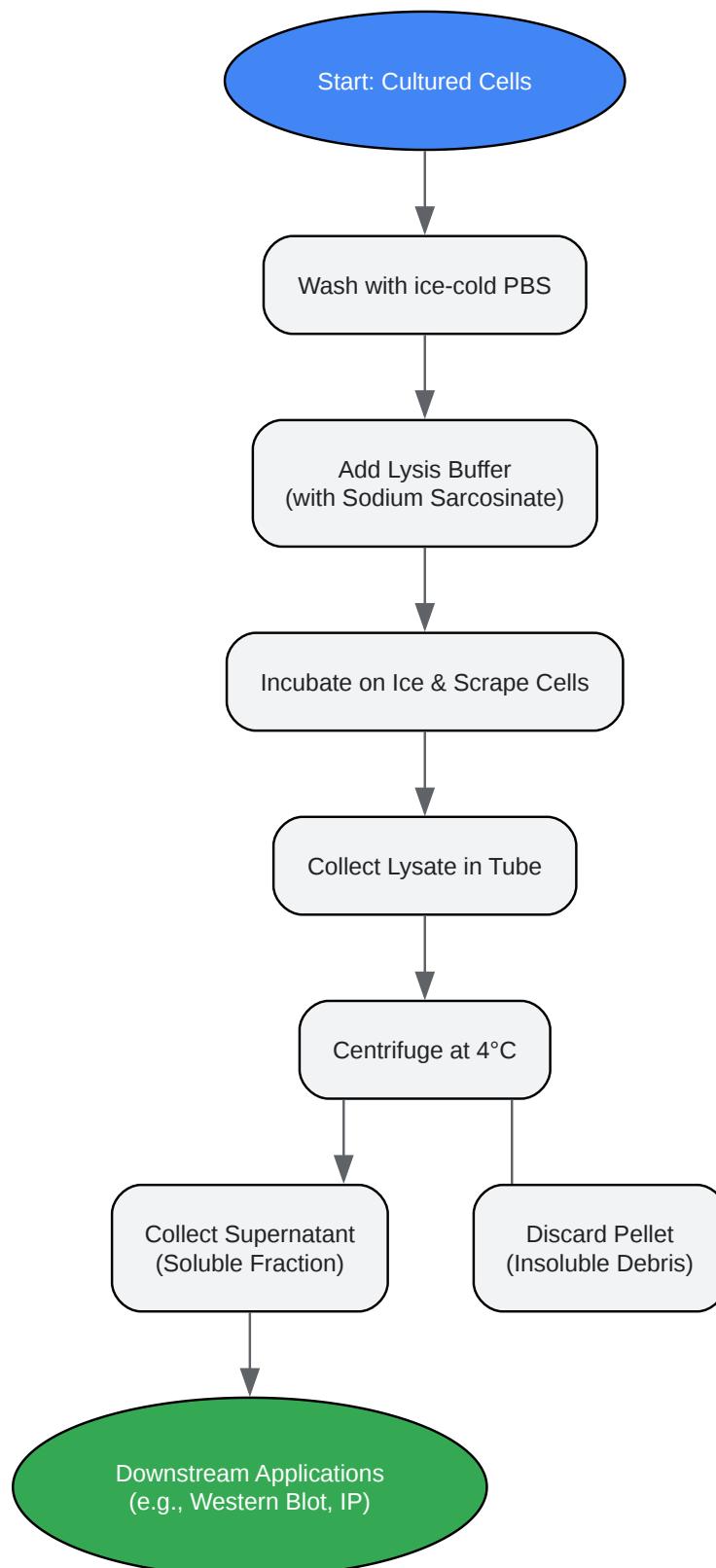
- Microcentrifuge

Procedure:

- Culture adherent cells to approximately 80-90% confluence[11].
- Aspirate the culture medium from the cells.
- Wash the cells once with ice-cold PBS[8].
- Aspirate the PBS completely.
- Add an appropriate volume of ice-cold lysis buffer with freshly added protease inhibitors to the plate (e.g., 300-500 μ L for a 10 cm dish)[8].
- Incubate the plate on ice for 10 minutes to allow for cell lysis[8].
- Using a pre-chilled cell scraper, scrape the cells from the surface of the plate[8].
- Transfer the cell lysate to a pre-chilled microcentrifuge tube[8].
- Incubate the lysate on ice for an additional 20 minutes, vortexing briefly every 5 minutes.
- Centrifuge the lysate at 14,000-16,000 \times g for 15-20 minutes at 4°C to pellet the cell debris.
- Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube[8].
- Determine the protein concentration of the lysate using a suitable protein assay.
- Store the lysate at -80°C for long-term use.

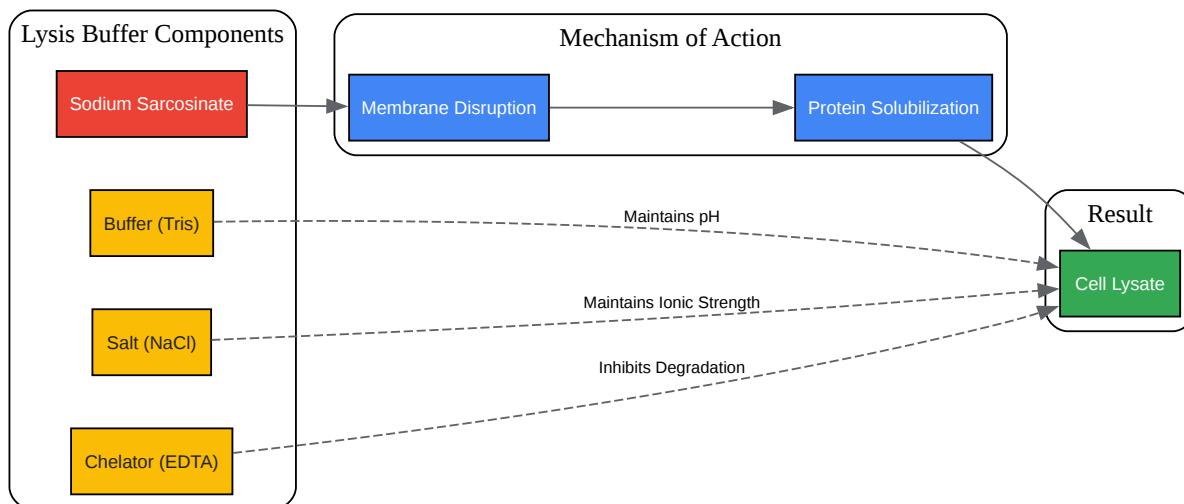
Protocol 2: Lysis of Bacterial Cells for Protein or Nucleic Acid Extraction

This protocol is a general guideline for lysing gram-negative bacteria like E. coli.


Materials:

- STE Buffer: 10 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA[6].
- Lysozyme solution (10 mg/mL)
- 10% (w/v) **Sodium Sarcosinate** stock solution
- DTT (1 M stock)
- Microcentrifuge tubes
- Sonicator (optional, for increased efficiency)

Procedure:


- Harvest bacterial cells by centrifugation.
- Resuspend the cell pellet in ice-cold STE buffer.
- Add lysozyme to a final concentration of 0.1 mg/mL and incubate on ice for 15 minutes to degrade the cell wall[6].
- Add DTT to a final concentration of 5 mM[6].
- Add 10% **sodium sarcosinate** stock solution to a final concentration of 1% (w/v) and mix gently by inversion[6].
- Incubate on ice for 10-15 minutes. The solution should become viscous as the cells lyse and release DNA.
- (Optional) For more complete lysis and to shear genomic DNA, sonicate the sample on ice. Use short pulses (e.g., 3 x 30 seconds) with cooling intervals in between to prevent overheating[6].
- Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet insoluble material.
- Collect the supernatant for downstream applications.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for protein extraction using **sodium sarcosinate**.

[Click to download full resolution via product page](#)

Caption: Key components and their roles in cell lysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solubilization of the Cytoplasmic Membrane of *Escherichia coli* by the Ionic Detergent Sodium-Lauryl Sarcosinate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insoluble Protein Purification with Sarkosyl: Facts and Precautions | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]

- 4. medcraveonline.com [medcraveonline.com]
- 5. Purification of RNA [kuchem.kyoto-u.ac.jp]
- 6. assaygenie.com [assaygenie.com]
- 7. ptglab.com [ptglab.com]
- 8. Lysis of Mammalian Cells [users.uoi.gr]
- 9. moodle2.units.it [moodle2.units.it]
- 10. researchgate.net [researchgate.net]
- 11. biomol.com [biomol.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell Lysis Using Sodium Sarcosinate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128030#step-by-step-protocol-for-cell-lysis-using-sodium-sarcosinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com